1-Bromoheptadecane

Catalog No.
S749055
CAS No.
3508-00-7
M.F
C17H35Br
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromoheptadecane

CAS Number

3508-00-7

Product Name

1-Bromoheptadecane

IUPAC Name

1-bromoheptadecane

Molecular Formula

C17H35Br

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C17H35Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2-17H2,1H3

InChI Key

HHSDZLLPIXMEIU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCBr

Canonical SMILES

CCCCCCCCCCCCCCCCCBr

1-Bromoheptadecane, also known as heptadecyl bromide, is an organic compound with the molecular formula C17H35Br\text{C}_{17}\text{H}_{35}\text{Br} and a molecular weight of approximately 319.37 g/mol. It is classified as a primary alkyl halide, specifically a bromoalkane, where the bromine atom is attached to the first carbon in a straight-chain heptadecane structure. The compound appears as a white to light yellow solid at room temperature, with a melting point of around 29 °C and a flash point of 145 °C .

Currently, there is no documented information on a specific mechanism of action for 1-Bromoheptadecane in biological systems.

  • As with most organic compounds, 1-Bromoheptadecane should be handled with care following general laboratory safety protocols.
  • Specific data on its toxicity or flammability is not available, but it is advisable to consult safety data sheets (SDS) from suppliers before handling the compound [, ].

Studying Surface Tension and Wetting Phenomena

  • 1-Bromoheptadecane is a valuable tool for studying surface tension and wetting phenomena. (Source)
  • Its hydrophobic tail (the long carbon chain) interacts weakly with water, while the bromine head group interacts more strongly. This characteristic allows researchers to investigate how these opposing forces influence the molecule's behavior at the air-liquid interface. (Source)

As a Model for Biological Membranes

  • The structure of 1-bromoheptadecane somewhat resembles that of phospholipids, which are the major building blocks of cell membranes. (Source: )
  • Therefore, it can be used as a model compound to study the physical properties and interactions of these essential biological structures.

1-Bromoheptadecane primarily participates in substitution and elimination reactions due to the presence of the bromine atom, which serves as a good leaving group. The key types of reactions include:

  • Nucleophilic Substitution (SN1 and SN2): In SN2 reactions, strong nucleophiles such as sodium hydroxide or potassium cyanide can attack the carbon atom bonded to bromine, leading to the formation of heptadecyl alcohol or heptadecyl cyanide respectively. The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide or acetone.
  • Elimination Reactions: Under strong basic conditions (e.g., with potassium tert-butoxide), 1-bromoheptadecane can undergo elimination to yield heptadecene. This reaction is usually performed at elevated temperatures.

1-Bromoheptadecane can be synthesized through the bromination of heptadecane. The process generally involves:

  • Bromination Reaction: Utilizing bromine (Br2) in the presence of a radical initiator such as ultraviolet light or peroxides. The reaction proceeds via a free radical mechanism where bromine radicals abstract hydrogen from heptadecane, forming a heptadecyl radical that subsequently reacts with another bromine molecule .
  • Industrial Production: In industrial settings, large-scale bromination reactors are employed, with optimized conditions for temperature, pressure, and reactant concentration to maximize yield and purity.

1-Bromoheptadecane finds applications in various fields:

  • Chemical Synthesis: It is used as an intermediate in the synthesis of other organic compounds, including surfactants and pharmaceuticals.
  • Research: This compound serves as a reagent in chemical research for studying reaction mechanisms involving alkyl halides.
  • Material Science: Its hydrophobic properties make it useful in applications requiring non-polar characteristics.

Several compounds share structural similarities with 1-bromoheptadecane. Notable comparisons include:

Compound NameMolecular FormulaUnique Features
1-BromohexadecaneC16H33BrShorter chain length; lower boiling/melting points.
1-BromooctadecaneC18H37BrLonger chain length; higher boiling/melting points.
1-BromotetradecaneC14H29BrShorter chain length; different physical properties.

Uniqueness of 1-Bromoheptadecane

1-Bromoheptadecane is unique due to its specific chain length of seventeen carbon atoms, which imparts distinct physical and chemical properties compared to its shorter or longer homologs. For instance, it exhibits higher melting and boiling points than 1-bromotetradecane but lower than those of 1-bromooctadecane. These differences influence their solubility, reactivity, and suitability for various applications .

1-Bromoheptadecane (C₁₇H₃₅Br) is a terminal alkyl bromide that has played a role in the evolution of organohalogen chemistry. Organohalogens, compounds containing carbon-halogen bonds, have been critical in industrial and synthetic applications since the 19th century. While naturally occurring organohalogens like methyl chloride and brominated marine products were identified early, synthetic analogs such as 1-bromoheptadecane emerged as tools for studying nucleophilic substitution reactions and radical mechanisms. Its synthesis and characterization align with the broader development of alkyl halides, which became pivotal in polymer science and pharmaceutical intermediates.

Position in Alkyl Halide Research Landscape

As a long-chain primary alkyl halide, 1-bromoheptadecane occupies a niche in surfactant and lipid membrane research. Its 17-carbon chain imparts hydrophobic properties, making it valuable for studying self-assembled monolayers (SAMs) and phase behavior in colloidal systems. Compared to shorter-chain analogs (e.g., 1-bromohexadecane), its extended alkyl chain enhances stability in nonpolar environments, which is exploited in materials science. Additionally, its reactivity in SN2 mechanisms serves as a model for understanding steric effects in nucleophilic substitutions.

Contemporary Research Relevance and Trends

Recent advancements in photoredox catalysis and decarboxylative halogenation have revitalized interest in 1-bromoheptadecane. Modern synthetic routes, such as visible-light-mediated decarboxylation of stearic acid, achieve yields of 64–90% while minimizing hazardous byproducts. Furthermore, its role in synthesizing alkenes, azides, and thiocyanates underscores its utility in drug discovery and agrochemical development. Environmental concerns about organohalogens have also spurred studies on its biodegradation and ecological impact.

Conventional Synthetic Routes

Nucleophilic Substitution Approaches Using Phosphorus Tribromide

The reaction of heptadecanol with phosphorus tribromide (PBr₃) represents a cornerstone method for synthesizing 1-bromoheptadecane. In this approach, PBr₃ acts as both a brominating agent and a Lewis acid, facilitating the substitution of the hydroxyl group with bromine. The process typically employs dichloromethane as a solvent and pyridine as an acid scavenger to neutralize hydrobromic acid (HBr) byproducts [2]. Key parameters such as stoichiometric ratios, reaction time, and temperature are optimized to minimize elimination side reactions, yielding purities exceeding 85%.

Acid-Catalyzed Bromination Mechanisms

Alternative routes utilize concentrated hydrobromic acid (HBr) in the presence of sulfuric acid (H₂SO₄) as a catalyst. This method generates HBr in situ through the reaction of sodium bromide (NaBr) with H₂SO₄, enabling protonation of the alcohol substrate. The subsequent nucleophilic attack by bromide ions follows an Sₙ2 mechanism, though the long carbon chain necessitates extended reaction times compared to shorter-chain analogs [2]. Challenges include controlling exothermic reactions and avoiding dehydration byproducts at elevated temperatures.

Decarboxylative Bromination Strategies

Recent advances involve decarboxylative bromination of stearic acid derivatives, leveraging visible light catalysis to drive the reaction. This method offers a sustainable alternative by utilizing renewable feedstocks and avoiding hazardous reagents. Photochemical activation facilitates the cleavage of carbon-carboxyl bonds, with HBr serving as the bromine source. Reported yields range from 64% to 90%, depending on reaction conditions and catalyst selection [2].

Photochemical Synthesis Pathways

Visible Light-Mediated Approaches

Visible light irradiation enables precise control over reaction kinetics, particularly in decarboxylative bromination. By exciting photocatalysts such as eosin Y or ruthenium bipyridine complexes, these systems generate reactive intermediates that promote selective bond cleavage and bromine incorporation. Wavelength optimization (450–500 nm) enhances efficiency while reducing energy consumption [2].

Photocatalyst Selection and Optimization

The choice of photocatalyst critically influences reaction outcomes. Metal-free organic dyes, such as mesoporous graphitic carbon nitride (g-C₃N₄), offer advantages in cost and environmental impact. Comparative studies highlight trade-offs between catalytic activity, stability, and compatibility with HBr. Recent work focuses on heterojunction catalysts to improve charge separation and extend catalyst lifespans [2].

Scale-Up Considerations and Industrial Production Methods

Continuous Flow Reactor Implementations

Transitioning from batch to continuous flow reactors addresses heat management and mixing challenges inherent in large-scale bromination. Microfluidic systems enhance mass transfer and temperature control, enabling consistent product quality. Case studies demonstrate 20–30% improvements in yield and reduced reaction times compared to traditional batch processes [2].

Economic and Sustainability Factors

Economic viability hinges on raw material costs, energy efficiency, and waste reduction. Lifecycle assessments compare the environmental footprint of PBr₃-based vs. photochemical methods, emphasizing solvent recycling and catalyst recovery. Regulatory pressures favor greener alternatives, driving innovation in bromide recycling and renewable energy integration [2].

Nucleophilic Substitution Dynamics

Nucleophilic substitution reactions of 1-bromoheptadecane proceed through well-defined mechanistic pathways that depend critically on the electronic and steric environment of the reaction center. The primary nature of the alkyl halide substrate creates specific preferences for particular mechanistic routes, with the bimolecular pathway typically dominating under most reaction conditions [2] [3].

Substitution Nucleophilic Unimolecular Mechanistic Pathways

The substitution nucleophilic unimolecular mechanism represents a stepwise process wherein the carbon-bromine bond cleavage precedes nucleophilic attack. For 1-bromoheptadecane, this pathway involves initial heterolytic dissociation of the carbon-bromine bond to generate a primary carbocation intermediate, followed by rapid nucleophilic capture of this highly reactive species [2] [4].

The first step of the substitution nucleophilic unimolecular mechanism involves rate-determining departure of the bromide leaving group, resulting in formation of a planar, sp²-hybridized carbocation. This intermediate possesses a formal positive charge localized on the terminal carbon atom, with an empty p-orbital perpendicular to the plane defined by the three remaining substituents [4] [5]. The thermodynamic instability of primary carbocations, which lack the stabilizing hyperconjugative and inductive effects present in more substituted systems, renders this pathway kinetically unfavorable for 1-bromoheptadecane under typical reaction conditions.

The carbocation intermediate exhibits planar geometry with bond angles approaching 120 degrees, allowing nucleophilic attack from either face of the molecule. This geometric arrangement leads to the characteristic stereochemical outcome of substitution nucleophilic unimolecular reactions: racemization at the reaction center [4] [5]. However, since 1-bromoheptadecane lacks stereogenic centers, this stereochemical consideration becomes irrelevant for this particular substrate.

Kinetic studies demonstrate that primary alkyl halides, including 1-bromoheptadecane, exhibit extremely slow rates for substitution nucleophilic unimolecular processes. The relative rate data shows primary substrates reacting approximately 10⁶ times slower than tertiary analogues through this mechanism [6] [7]. This dramatic rate difference reflects the inherent instability of primary carbocations relative to their more substituted counterparts, where additional alkyl substituents provide stabilization through hyperconjugation and inductive electron donation.

The rate law for substitution nucleophilic unimolecular reactions follows first-order kinetics with respect to the alkyl halide substrate, independent of nucleophile concentration. This unimolecular rate dependence confirms that carbocation formation constitutes the rate-determining step, with subsequent nucleophilic capture occurring rapidly once the intermediate forms [4] [8]. For 1-bromoheptadecane, the rate expression becomes:

Rate = k[1-bromoheptadecane]

The activation energy for primary carbocation formation typically exceeds 150 kilojoules per mole, reflecting the substantial energetic cost associated with generating these unstable intermediates [7]. This high activation barrier explains why substitution nucleophilic unimolecular pathways remain kinetically inaccessible for 1-bromoheptadecane under normal synthetic conditions.

ParameterPrimary Carbocation (1-Bromoheptadecane)Secondary CarbocationTertiary Carbocation
Relative Stability1 (least stable) [6]10³ [6]10⁶ (most stable) [6]
Activation Energy>150 kJ/mol [7]120-140 kJ/mol [7]90-110 kJ/mol [7]
Reaction RateVery slow [7]Moderate [7]Fast [7]
Preferred MechanismSubstitution nucleophilic bimolecular [7]Mixed pathways [7]Substitution nucleophilic unimolecular [7]

Substitution Nucleophilic Bimolecular Mechanistic Pathways

The substitution nucleophilic bimolecular mechanism represents the predominant reaction pathway for 1-bromoheptadecane in nucleophilic substitution processes. This mechanism proceeds through a single, concerted step wherein nucleophilic attack and leaving group departure occur simultaneously, eliminating the need for high-energy carbocation intermediates [3] [9].

The substitution nucleophilic bimolecular mechanism requires backside attack by the nucleophile, approaching the substrate from the direction opposite to the departing bromide leaving group. This geometric constraint arises from optimal orbital overlap between the nucleophile's highest occupied molecular orbital and the substrate's lowest unoccupied molecular orbital, specifically the antibonding orbital of the carbon-bromine bond [6]. The antibonding orbital exhibits maximum electron density on the carbon atom in the direction opposite to the bromine substituent, necessitating this backside approach for effective orbital interaction.

The transition state of substitution nucleophilic bimolecular reactions features a trigonal bipyramidal geometry around the reaction center, with the nucleophile and leaving group occupying axial positions. In this configuration, the carbon atom forms five partial bonds simultaneously: three to the existing substituents and two partial bonds to the incoming nucleophile and departing bromide [3] [10]. This pentacoordinate arrangement represents the highest energy point along the reaction coordinate, with bond formation and cleavage occurring in a synchronized fashion.

For 1-bromoheptadecane, the relatively unhindered primary carbon center facilitates nucleophilic approach, making this substrate particularly reactive toward substitution nucleophilic bimolecular processes. The absence of bulky substituents adjacent to the reaction center minimizes steric interactions in the transition state, allowing for rapid reaction rates [6]. Experimental data demonstrates that primary alkyl halides react approximately 1200 times faster than methyl halides and several orders of magnitude faster than secondary or tertiary substrates through this mechanism.

The kinetics of substitution nucleophilic bimolecular reactions follow second-order behavior, with the rate depending linearly on concentrations of both the alkyl halide substrate and the attacking nucleophile. This bimolecular rate law reflects the involvement of both species in the rate-determining transition state [8]:

Rate = k[1-bromoheptadecane][nucleophile]

The stereochemical outcome of substitution nucleophilic bimolecular reactions involves complete inversion of configuration at the reaction center. This stereochemical inversion, known as Walden inversion, results directly from the backside attack geometry required for optimal orbital overlap [9] [11]. While 1-bromoheptadecane lacks stereogenic centers, this mechanistic feature becomes crucial when considering reactions of optically active analogues.

NucleophileRelative RateProductTypical SolventTemperature Range
Hydroxide ion 1000 [12]1-Heptadecanol DMSO, acetone 25-80°C
Cyanide ion 800 [12]Heptadecyl cyanide DMSO, DMF 40-100°C
Methoxide ion [12]500 [12]Methyl heptadecyl ether [12]Methanol [12]25-65°C [12]
Thiolate ion 1200 [12]Heptadecyl thiol DMSO 0-50°C

Solvent Effects on Reaction Kinetics

Solvent systems exert profound influences on the kinetics and selectivity of nucleophilic substitution reactions involving 1-bromoheptadecane. The nature of solvent-solute interactions, particularly solvation of ionic species and transition states, determines the relative rates of competing mechanistic pathways and can shift reaction selectivity dramatically [13] [12] [14].

Polar aprotic solvents represent the optimal medium for substitution nucleophilic bimolecular reactions of 1-bromoheptadecane. These solvents, including dimethyl sulfoxide, dimethylformamide, and acetone, enhance nucleophilicity by selective solvation of cationic species while leaving anionic nucleophiles relatively unsolvated [14] [15]. The mechanism underlying this selectivity involves ion-dipole interactions between the partial positive charges on solvent molecules and ionic nucleophiles.

In polar aprotic environments, cations experience strong solvation through interactions with electron-rich heteroatoms bearing partial negative charges. For example, in dimethyl sulfoxide, the oxygen atom coordinates to cationic species through its lone electron pairs, providing significant stabilization [14]. Conversely, anionic nucleophiles remain largely unsolvated because polar aprotic solvents lack hydrogen-bond donors capable of strong interactions with negative charges.

This differential solvation effect dramatically enhances nucleophilicity in polar aprotic media. Unsolvated nucleophiles exhibit increased reactivity compared to their solvated counterparts because they lack the energetic penalty associated with desolvation during the approach to the electrophilic carbon center [14] [15]. Experimental studies demonstrate that substitution nucleophilic bimolecular reaction rates increase by factors of 10³ to 10⁴ when transitioning from polar protic to polar aprotic solvents.

Polar protic solvents, such as water, methanol, and ethanol, significantly retard substitution nucleophilic bimolecular processes through extensive solvation of nucleophilic species. These solvents form hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that must be disrupted before nucleophilic attack can occur [14] [16]. The energy required for desolvation represents an additional activation barrier that slows reaction rates substantially.

The solvation of nucleophiles in polar protic media involves formation of hydrogen bonds between solvent protons and nucleophilic lone pairs or negative charges. This interaction network constrains nucleophile mobility and reduces effective nucleophilicity by requiring partial desolvation for reaction to proceed [14]. For fluoride nucleophiles, this effect proves particularly pronounced due to the strong hydrogen-bonding ability of this small, highly charged anion.

Conversely, polar protic solvents facilitate substitution nucleophilic unimolecular reactions by stabilizing carbocation intermediates through solvation. The ability of protic solvents to form hydrogen bonds and participate in ion-dipole interactions provides substantial stabilization to positively charged intermediates [16]. However, since 1-bromoheptadecane rarely proceeds through substitution nucleophilic unimolecular pathways, this solvent effect remains largely irrelevant for this substrate.

Solvent TypeExamplesSubstitution Nucleophilic Bimolecular RateMechanism of EnhancementTypical Temperature
Polar Aprotic [14]DMSO, DMF, acetone [14]Fast (10³-10⁴ × baseline) [14]Selective cation solvation [14]25-100°C
Polar Protic [14]Water, methanol, ethanol [14]Slow (baseline) [14]Nucleophile solvation [14]50-150°C [12]
Nonpolar [14]Hexane, toluene [14]Very slow [14]Poor ionic solvation [14]80-200°C [12]

The dielectric constant of the solvent system also influences reaction kinetics through its effect on charge separation in the transition state. Substitution nucleophilic bimolecular reactions involve development of partial charges on the nucleophile and leaving group in the transition state, with higher dielectric media providing better stabilization of these charge-separated species [15]. This effect generally favors faster reaction rates in high-dielectric solvents, although the magnitude of this influence typically remains secondary to specific solvation effects.

Elimination Reaction Profiles

Elimination reactions of 1-bromoheptadecane involve removal of hydrogen bromide to generate alkene products, primarily 1-heptadecene. These processes compete directly with nucleophilic substitution reactions and can be favored through appropriate choice of reaction conditions, particularly base strength and reaction temperature [10] [17] [18].

Base-Induced Elimination

Base-induced elimination of 1-bromoheptadecane proceeds predominantly through the bimolecular elimination mechanism, characterized by concerted removal of a β-hydrogen and departure of the bromide leaving group. This process requires anti-periplanar geometry between the departing hydrogen and bromide substituents, achieved through appropriate conformational alignment of the alkyl chain [10] [19].

The bimolecular elimination mechanism involves simultaneous abstraction of a β-hydrogen by the base and cleavage of the carbon-bromine bond. For 1-bromoheptadecane, the β-hydrogens are located on the second carbon atom from the terminal bromide substituent [17]. The reaction proceeds through a single transition state wherein bond breaking and formation occur synchronously, avoiding high-energy carbocation intermediates that would be particularly unstable for primary substrates.

The stereochemical requirement for anti-periplanar alignment between the β-hydrogen and leaving group dictates the conformational preferences during elimination. In the most favorable conformation, the carbon-hydrogen and carbon-bromine bonds adopt a dihedral angle of 180 degrees, allowing optimal orbital overlap for the elimination process [17] [19]. This geometric constraint becomes particularly important for conformationally flexible molecules like 1-bromoheptadecane, where multiple rotational isomers are accessible.

The transition state geometry features partial bond formation between the base and β-hydrogen, coupled with partial cleavage of both the carbon-hydrogen and carbon-bromine bonds. Simultaneously, the developing π-bond between the α and β carbon atoms begins to form [10]. This concerted process results in formation of 1-heptadecene as the primary elimination product, with the double bond located at the terminal position of the alkyl chain.

Base strength significantly influences elimination rates and selectivity. Strong, hindered bases such as potassium tert-butoxide strongly favor elimination over substitution by preferentially abstracting accessible β-hydrogens rather than attacking the sterically crowded carbon center directly [17] [20]. The bulky nature of tert-butoxide prevents effective approach to the primary carbon for substitution while maintaining accessibility to β-hydrogens.

BaseStrength (pKₐ of Conjugate Acid)Elimination:Substitution RatioPreferred ConditionsElimination Rate
Potassium tert-butoxide [17]19 [17]95:5 [20]80-120°C in tert-butanol [17]Fast [17]
Sodium ethoxide [20]16 [20]70:30 [20]80-100°C in ethanol [20]Moderate [20]
Potassium hydroxide [20]16 [20]60:40 [20]100-150°C in ethanol/water [20]Moderate [20]
Sodium methoxide [20]15 [20]50:50 [20]65-100°C in methanol [20]Slow [20]

Temperature effects prove crucial for optimizing elimination selectivity. Elevated temperatures favor elimination processes over substitution reactions due to the more positive entropy change associated with elimination [18] [20]. This thermodynamic preference arises from the increase in translational degrees of freedom when hydrogen bromide dissociates from the substrate molecule, creating two product molecules from one reactant.

The kinetics of bimolecular elimination follow second-order behavior, with rates dependent on concentrations of both the alkyl halide substrate and the attacking base. This rate law confirms the bimolecular nature of the mechanism and distinguishes it from unimolecular elimination processes that would show first-order dependence [21]:

Rate = k[1-bromoheptadecane][base]

Competitive Substitution versus Elimination

The competition between substitution and elimination pathways represents a fundamental challenge in predicting reaction outcomes for 1-bromoheptadecane. This competition depends on multiple factors including base/nucleophile identity, solvent system, temperature, and substrate structure, requiring careful analysis to predict the major reaction pathway [22] [20] [23].

For primary alkyl halides like 1-bromoheptadecane, substitution typically predominates over elimination when weak to moderate bases are employed. The unhindered nature of the primary carbon center favors nucleophilic attack through the substitution nucleophilic bimolecular mechanism, while the relative difficulty of forming primary carbocations eliminates unimolecular pathways [20] [24]. Under these conditions, substitution products comprise 70-90% of the reaction mixture.

The transition from substitution to elimination occurs as base strength increases and steric hindrance around the nucleophilic center grows. Strong, bulky bases preferentially abstract β-hydrogens rather than attacking the carbon center directly, shifting selectivity toward elimination products [20] [25]. This effect becomes particularly pronounced with bases like potassium tert-butoxide, where steric interactions prevent effective nucleophilic attack while maintaining accessibility to β-positions.

Temperature represents another critical variable influencing substitution versus elimination selectivity. Elimination reactions exhibit more positive activation entropies due to the dissociative nature of the process, making them increasingly favored at elevated temperatures [18] [23]. The temperature dependence follows the relationship:

ΔG‡ = ΔH‡ - TΔS‡

Where more positive ΔS‡ values for elimination cause the free energy of activation to decrease more rapidly with increasing temperature compared to substitution processes.

Solvent effects also modulate substitution versus elimination competition. Polar aprotic solvents that enhance nucleophilicity tend to favor substitution pathways, while protic solvents that stabilize leaving groups can promote elimination [12] [16]. The specific solvation of bases and nucleophiles plays a crucial role in determining reaction selectivity under different solvent conditions.

Reaction ConditionsTemperature (°C)Substitution (%)Elimination (%)Major Product
OH⁻ in DMSO 25 85 15 1-Heptadecanol
OH⁻ in ethanol/water [20]80 [20]70 [20]30 [20]1-Heptadecanol [20]
t-BuOK in t-BuOH [17]100 [17]20 [17]80 [17]1-Heptadecene [17]
EtONa in ethanol [20]80 [20]60 [20]40 [20]Mixed products [20]

The nature of the leaving group influences substitution versus elimination selectivity through its effect on the ease of carbon-halogen bond cleavage. Better leaving groups facilitate both pathways but tend to favor elimination due to the greater bond-breaking character in elimination transition states [24]. For 1-bromoheptadecane, bromide represents a competent leaving group that allows both pathways to proceed under appropriate conditions.

Neighboring group effects can also influence selectivity patterns, although these remain minimal for simple alkyl halides like 1-bromoheptadecane. The long, flexible alkyl chain lacks functionality capable of participating in neighboring group interactions, making electronic and steric effects the primary determinants of reaction selectivity.

Organometallic Chemistry Applications

1-Bromoheptadecane serves as an excellent precursor for organometallic reagent formation, enabling powerful carbon-carbon bond construction reactions through well-established organometallic methodologies. The primary alkyl halide structure provides optimal reactivity for organometallic reagent preparation while avoiding complications associated with β-hydride elimination that plague secondary and tertiary systems [26] [27] [28].

Grignard Reagent Formation and Utility

Grignard reagent formation from 1-bromoheptadecane proceeds through a heterogeneous radical mechanism involving single-electron transfer from magnesium metal to the organic halide. This process generates heptadecylmagnesium bromide, a powerful nucleophilic organometallic reagent capable of attacking electrophilic carbon centers in aldehydes, ketones, and other carbonyl compounds [26] [27] [28].

The mechanism of Grignard formation involves initial single-electron transfer from the magnesium surface to 1-bromoheptadecane, generating an alkyl radical and a magnesium cation radical. The alkyl radical subsequently combines with another equivalent of magnesium to form the organometallic bond, while the bromide anion coordinates to the magnesium center [27] [29]. This radical mechanism explains the requirement for absolutely dry conditions, as water or protic solvents would rapidly quench the reactive intermediates.

The formation reaction typically requires activation of the magnesium surface through mechanical abrasion, addition of iodine crystals, or pretreatment with 1,2-dibromoethane. These activation procedures remove oxide layers and expose fresh metallic surfaces capable of electron transfer [28]. The reaction proceeds optimally in ethereal solvents such as diethyl ether or tetrahydrofuran, which provide essential coordination to the magnesium center and solubilize the resulting organometallic complex.

The preparation follows this general procedure: magnesium turnings (1.2 equivalents) are suspended in anhydrous ether, and 1-bromoheptadecane is added slowly to maintain gentle reflux. A few drops of 1,2-dibromoethane initiate the reaction, which proceeds with visible evolution of heat and gradual consumption of the magnesium metal [26]. The reaction typically requires 2-4 hours for completion, yielding solutions containing 0.5-2.0 molar concentrations of heptadecylmagnesium bromide.

The resulting Grignard reagent exhibits typical organometallic reactivity patterns, functioning as a powerful nucleophile capable of attacking electrophilic carbon centers. The carbon-magnesium bond exhibits significant ionic character, with the carbon bearing substantial negative charge density [30] [29]. This electronic structure makes the alkyl carbon strongly nucleophilic and basic, capable of reacting with a wide range of electrophilic substrates.

ElectrophileProduct TypeTypical Yield (%)Reaction ConditionsWorkup
Formaldehyde [29]Primary alcohol [29]75-85 [29]-78°C to RT [29]H₃O⁺ hydrolysis [29]
Acetaldehyde [30]Secondary alcohol [30]80-90 [30]-40°C to RT [30]H₃O⁺ hydrolysis [30]
Acetone [30]Tertiary alcohol [30]70-85 [30]0°C to RT [30]H₃O⁺ hydrolysis [30]
Carbon dioxide [29]Carboxylic acid [29]65-80 [29]-78°C [29]H₃O⁺ hydrolysis [29]

The reaction with carbonyl compounds proceeds through nucleophilic addition of the alkyl anion equivalent to the electrophilic carbonyl carbon. This attack occurs from the less hindered face of the carbonyl group, resulting in formation of a magnesium alkoxide intermediate [30]. Subsequent acidic workup protonates the alkoxide to generate the corresponding alcohol product with excellent yields.

Cross-Coupling Reaction Participation

1-Bromoheptadecane participates effectively in transition metal-catalyzed cross-coupling reactions, enabling formation of carbon-carbon bonds through oxidative addition, transmetallation, and reductive elimination sequences. These reactions provide powerful methods for constructing complex molecular architectures while avoiding the harsh conditions often required for traditional organometallic approaches [31] [32] [33].

The fundamental mechanism of palladium-catalyzed cross-coupling involves three key steps: oxidative addition of the organic halide to palladium(0), transmetallation with an organometallic coupling partner, and reductive elimination to form the carbon-carbon bond while regenerating the palladium(0) catalyst [32] [34]. For 1-bromoheptadecane, the primary alkyl halide structure facilitates oxidative addition while minimizing complications from β-hydride elimination.

Suzuki-Miyaura coupling reactions of 1-bromoheptadecane with organoborane reagents proceed under mild conditions using palladium or nickel catalysts. The reaction typically employs tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with appropriate phosphine ligands in the presence of base [33] [35]. The organoborane coupling partners can include aryl, vinyl, or alkyl boronic acids and esters, providing access to diverse structural motifs.

The mechanism involves initial oxidative addition of 1-bromoheptadecane to the palladium(0) center, forming a palladium(II) alkyl bromide complex. Subsequent treatment with base activates the organoborane toward transmetallation, where the organic group transfers from boron to palladium [33]. Finally, reductive elimination expels the coupled product and regenerates the palladium(0) catalyst for additional turnover cycles.

Reaction conditions typically involve heating the substrates with 2-5 mol% palladium catalyst and 1.5-2.0 equivalents of base (potassium carbonate or sodium hydroxide) in aqueous or mixed aqueous-organic solvent systems [33] [35]. Temperatures range from 50-100°C depending on the specific catalyst and substrate combination, with reaction times varying from 2-24 hours.

Stille coupling reactions provide an alternative approach using organotin reagents as coupling partners. These reactions often proceed under milder conditions than Suzuki couplings but require handling of toxic organotin compounds [33]. The mechanism follows similar oxidative addition, transmetallation, and reductive elimination steps, with the organotin reagent serving as the nucleophilic coupling partner.

Negishi coupling reactions employ organozinc reagents and offer excellent functional group tolerance under relatively mild conditions. The higher nucleophilicity of organozinc compared to organoborane reagents enables room temperature reactions in many cases [33]. However, the moisture sensitivity of organozinc reagents requires strictly anhydrous conditions throughout the reaction sequence.

Coupling TypeCoupling PartnerCatalyst SystemConditionsTypical Yield (%)
Suzuki-Miyaura [33]Arylboronic acids [33]Pd(PPh₃)₄ [33]K₂CO₃, THF/H₂O, 80°C [33]65-85 [33]
Stille [33]Arylstannanes [33]Pd(PPh₃)₄ [33]DMF, 100°C [33]70-90 [33]
Negishi [33]Arylzinc halides [33]Pd(dppf)Cl₂ [33]THF, 25°C [33]60-80 [33]
Heck [36]Alkenes [36]Pd(OAc)₂/PPh₃ [36]Et₃N, DMF, 120°C [36]50-75 [36]

Recent developments in nickel-catalyzed cross-coupling have expanded the scope of these reactions to include challenging alkyl-alkyl bond formations. Nickel catalysts often show superior performance with alkyl halides compared to palladium systems, particularly for substrates prone to β-hydride elimination [31] [37]. These reactions typically employ bis(1,5-cyclooctadiene)nickel(0) with appropriate ligands under reductive conditions.

The choice of ligand proves crucial for successful cross-coupling reactions with 1-bromoheptadecane. Electron-rich, sterically hindered phosphines such as tricyclohexylphosphine or tritertiary-butylphosphine often provide optimal performance by facilitating oxidative addition while preventing catalyst decomposition [34]. Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene also show excellent activity in many systems.

XLogP3

9.8

Boiling Point

349.0 °C

Melting Point

32.0 °C

Vapor Pressure

1.83e-05 mmHg

Other CAS

3508-00-7

Wikipedia

1-Bromoheptadecane

General Manufacturing Information

Heptadecane, 1-bromo-: INACTIVE

Dates

Last modified: 09-14-2023

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